(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the 4-position, a methyl group at the 3-position, and a hydroxymethyl group at the 5-position of the pyrazole ring, making it a unique and valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 3-methyl-1H-pyrazole followed by the introduction of a hydroxymethyl group. One common method includes:
Bromination: 3-methyl-1H-pyrazole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 4-position.
Hydroxymethylation: The brominated intermediate is then reacted with formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: (4-Bromo-3-methyl-1H-pyrazol-5-yl)formaldehyde or (4-Bromo-3-methyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: 3-methyl-1H-pyrazol-5-ylmethanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazol-5-ylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-1H-pyrazole: Lacks the methyl and hydroxymethyl groups, limiting its versatility in synthetic applications.
4-Bromo-3-methyl-1H-pyrazole: Lacks the hydroxymethyl group, reducing its potential for further functionalization.
Uniqueness
(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol is unique due to the combination of the bromine atom, methyl group, and hydroxymethyl group, which provides a balance of reactivity and stability, making it a valuable compound for diverse chemical transformations and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-bromo-5-methyl-1H-pyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3-5(6)4(2-9)8-7-3/h9H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPRODJLWRXSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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